
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound primarily used as a pharmaceutical intermediate. This compound is part of the pyrimidine family, which is known for its significant role in various biochemical processes. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a tetrahydropyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process requires careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Alcohol Derivatives: Formed through substitution reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biochemical processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another derivative with slight structural modifications.
Uniqueness: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its specific propyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.
Eigenschaften
Molekularformel |
C7H9ClN2O4S |
|---|---|
Molekulargewicht |
252.68 g/mol |
IUPAC-Name |
2,4-dioxo-1-propylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O4S/c1-2-3-10-4-5(15(8,13)14)6(11)9-7(10)12/h4H,2-3H2,1H3,(H,9,11,12) |
InChI-Schlüssel |
HOTYVQTYURSAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
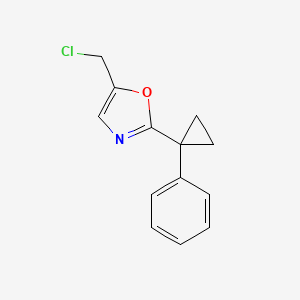
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
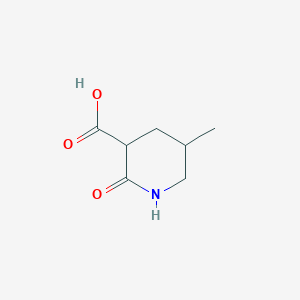
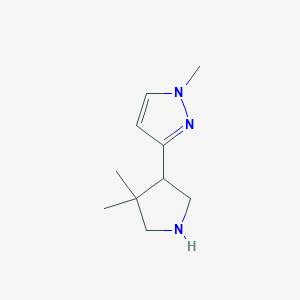
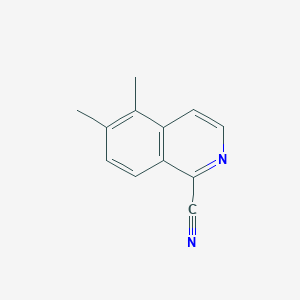
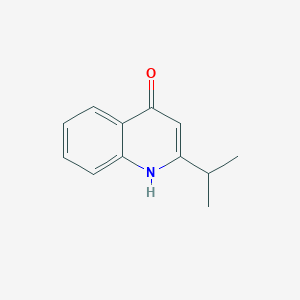
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)
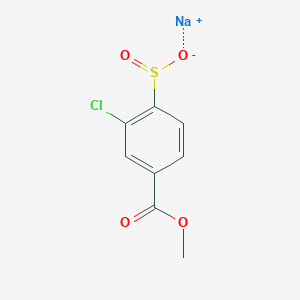
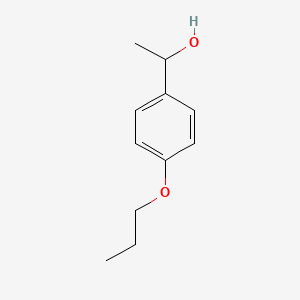
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)

